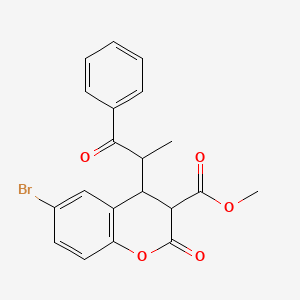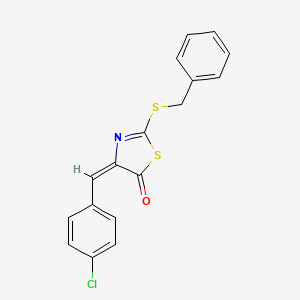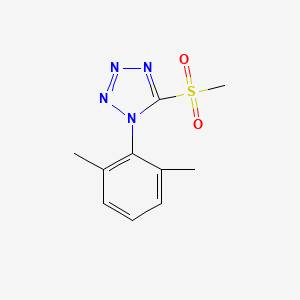![molecular formula C24H19N5O5S2 B11075899 4-[12-acetyl-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide](/img/structure/B11075899.png)
4-[12-acetyl-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[12-acetyl-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[12-acetyl-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide involves multiple stepsCommon reagents used in these reactions include acetoacetic acid, salicylaldehyde, and thiourea, often in the presence of catalysts such as sodium bisulfate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-[12-acetyl-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce alcohols or amines .
Scientific Research Applications
4-[12-acetyl-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 4-[12-acetyl-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is believed to result from the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process .
Comparison with Similar Compounds
Properties
Molecular Formula |
C24H19N5O5S2 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
4-[12-acetyl-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H19N5O5S2/c1-12-18(13(2)30)19(14-4-8-16(34-3)9-5-14)20-21-22(35-23(20)26-12)24(31)29(28-27-21)15-6-10-17(11-7-15)36(25,32)33/h4-11H,1-3H3,(H2,25,32,33) |
InChI Key |
FQGBJAMFMDYVHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C3=C(C(=O)N(N=N3)C4=CC=C(C=C4)S(=O)(=O)N)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one](/img/structure/B11075818.png)
![methyl 4-[({[(1R)-octahydro-2H-quinolizin-1-ylmethoxy]carbonyl}sulfamoyl)oxy]benzoate](/img/structure/B11075826.png)

![2-[Furan-2-yl(2-methoxyphenyl)methyl]-3-oxopentanenitrile](/img/structure/B11075831.png)
![4-[(5-Iodothiophen-2-yl)sulfonyl]morpholine](/img/structure/B11075836.png)

![3-(4-Benzylpiperidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11075864.png)
![12-(4-Isopropylphenyl)-8,12-dihydrobenzo[F]pyrimido[4,5-B]quinoline-9,11(7H,10H)-dione](/img/structure/B11075865.png)
![4-methyl-N-{4-methyl-5-[(4H-1,2,4-triazol-4-ylcarbamoyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B11075874.png)
![4-{[2-(3,4-Diethoxyphenyl)ethyl]amino}tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B11075880.png)
![2-(2,4-Dibromophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B11075888.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11075896.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]ethanone](/img/structure/B11075921.png)
